molecular formula C19H31ClN2O2 B13740498 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride CAS No. 20186-59-8

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride

Cat. No.: B13740498
CAS No.: 20186-59-8
M. Wt: 354.9 g/mol
InChI Key: DBUNPYXYADYXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride is a synthetic compound featuring a cyclohexyl ester backbone substituted with a diethylamino group and a 2,6-dimethylphenyl carbanilate moiety. Its molecular formula is C₁₉H₂₉N₂O₂·HCl (calculated based on and ), with a molecular weight of approximately 364.9 g/mol.

Properties

CAS No.

20186-59-8

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

[2-[(2,6-dimethylphenyl)carbamoyloxy]cyclohexyl]-diethylazanium;chloride

InChI

InChI=1S/C19H30N2O2.ClH/c1-5-21(6-2)16-12-7-8-13-17(16)23-19(22)20-18-14(3)10-9-11-15(18)4;/h9-11,16-17H,5-8,12-13H2,1-4H3,(H,20,22);1H

InChI Key

DBUNPYXYADYXLH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=CC=C2C)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride typically follows a multi-step process:

  • Preparation of 2,6-Dimethylcyclohexyl Amine Intermediate
    This key intermediate can be synthesized starting from 2,6-dimethylphenol or related compounds through hydrogenation and amination steps involving catalysts such as palladium or nickel under elevated temperatures (200–400°C) and pressures to maintain liquid phase conditions.

    • For example, 2,6-dimethylphenol is hydrogenated in the presence of ammonia and a hydrogenation catalyst to produce 2,6-dimethylcyclohexyl amine.
    • The reaction conditions (temperature, pressure, catalyst type) are optimized to maximize yield and minimize byproducts such as cyclohexanone or cyclohexanol derivatives.
    • The amine intermediate can be isolated by distillation or extraction techniques.
  • Formation of the Carbanilate Ester

    • The 2,6-dimethylcarbanilic acid or its derivatives are reacted with the 2-(diethylamino)cyclohexyl moiety to form the ester bond.
    • This step often involves condensation reactions under controlled pH and temperature conditions to favor esterification without hydrolysis.
    • The diethylamino group’s nucleophilicity can be leveraged or protected depending on the synthetic strategy to prevent side reactions.
  • Conversion to Hydrochloride Salt

    • The free base compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility, which is important for pharmacological applications.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Catalysts Conditions Notes/Outcomes
1 Hydrogenation & Amination 2,6-Dimethylphenol, NH3, Pd/C or Ni 200–400°C, autogenous or H2 pressure High conversion to 2,6-dimethylcyclohexyl amine; 1–4 hours reaction time optimal
2 Esterification (Condensation) 2,6-Dimethylcarbanilic acid derivative, 2-(diethylamino)cyclohexyl intermediate Controlled pH, mild heating Ester formed with minimized hydrolysis; temperature and pH critical for yield
3 Salt Formation HCl gas or aqueous HCl Ambient temperature Formation of hydrochloride salt for improved stability
  • Catalyst Activation: For hydrogenation, catalysts such as Pd on charcoal are pre-activated by heating under hydrogen atmosphere before reaction.
  • Reaction Atmosphere: Inert atmospheres (e.g., nitrogen) are preferred to prevent oxidation or side reactions during amination and esterification steps.
  • Purity Control: Purification by distillation, crystallization, or extraction is essential to remove unreacted starting materials and side products.

Research Outcomes and Analytical Data

  • Yield and Purity: Reported yields for the amination step exceed 75%, with purity confirmed by HPLC analysis reaching over 85% in some protocols.
  • Characterization: The final compound and intermediates are characterized by standard spectroscopic methods including ¹H NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • Reactivity: The ester bond is susceptible to hydrolysis under acidic or aqueous conditions; thus, reaction conditions are carefully controlled to prevent degradation.
  • Biological Relevance: Structural analogs with similar synthetic routes show variable binding affinities to opioid receptors, highlighting the importance of precise synthesis for pharmacological activity.

Comparative Structural Analogs and Synthetic Variations

Compound Name Structural Features Synthetic Notes Biological Implications
U-47700 3,4-Dichloro-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylbenzamide Similar cyclohexyl amine intermediate; modified aromatic ring Potent analgesic; synthetic opioid class
U-48800 2-(2,4-Dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide Variation in acetamide linkage affects receptor binding Different opioid receptor profile
U-50488 3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide Pyrrolidinyl substitution on cyclohexyl ring Distinct pharmacological effects

These analogs demonstrate how modifications in the cyclohexyl amine and aromatic moieties influence synthesis and biological activity, underscoring the importance of precise synthetic control in preparing this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloro-Substituted Analog: K 1201

Compound: 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (K 1201; CAS 20186-51-0) Molecular Formula: C₁₇H₂₄Cl₂N₂O₂·HCl Molecular Weight: 395.79 g/mol Key Differences:

  • Substitution: Chlorine atoms replace methyl groups at the 2,6-positions of the carbanilate ring.
  • Toxicity: Exhibits an acute subcutaneous LD₅₀ of 42 mg/kg in mice, indicating higher toxicity compared to dimethyl-substituted analogs (data specific to the dimethyl variant is lacking) .
  • Pharmacological Implications: Chlorine’s electron-withdrawing properties may alter receptor binding affinity or metabolic stability.

Pyrrolidinyl-Substituted Analog: K 1202

Compound : 2-(1-Pyrrolidinyl)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (K 1202; CAS 20317-96-8)
Molecular Formula : C₁₈H₂₃Cl₂N₂O₂·HCl (estimated)
Key Differences :

  • Amino Group: Pyrrolidinyl replaces diethylamino, altering steric and electronic profiles.
  • Toxicity Data: No acute toxicity data reported, but the pyrrolidinyl group is associated with varied metabolic pathways (e.g., cytochrome P450 interactions) compared to diethylamino groups .

Comparison with Functional Analogs: Lidocaine

Compound: Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide; CAS 137-58-6) Molecular Formula: C₁₄H₂₂N₂O·HCl Molecular Weight: 270.8 g/mol (base), 288.8 g/mol (hydrochloride) Key Differences:

Parameter 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride Lidocaine Hydrochloride
Core Structure Carbanilate ester Acetamide
Bioavailability Not reported 35% (oral), 3% (topical)
Metabolism Likely ester hydrolysis (speculative) Hepatic (90% CYP1A2)
Toxicity (LD₅₀, mouse) Data unavailable 26 mg/kg (IV, mouse)
  • Structural Impact : The carbanilate ester in the target compound may confer slower metabolic degradation compared to lidocaine’s amide bond, which is rapidly hydrolyzed. However, the cyclohexyl group could reduce aqueous solubility, limiting topical efficacy .

Toxicological and Pharmacokinetic Considerations

  • Acute Toxicity : The dichloro analog (K 1201) demonstrates higher lethality (LD₅₀ = 42 mg/kg) than lidocaine, suggesting that halogenation exacerbates toxicity. This may arise from enhanced lipid solubility or reactive metabolite formation .
  • Metabolic Pathways : While lidocaine is predominantly metabolized by CYP1A2, the carbanilate esters may undergo hydrolysis by plasma esterases or hepatic enzymes. Substitutions (e.g., methyl vs. chloro) could modulate these pathways .

Biological Activity

2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride is a synthetic compound recognized for its potential pharmacological applications, particularly in relation to opioid receptors. Its molecular formula is C19H31ClN2O2C_{19}H_{31}ClN_2O_2, and it is classified as an ester derived from carbanilic acid. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, relevant case studies, and structure-activity relationships.

Pharmacological Profile

The compound exhibits distinct pharmacological effects primarily through its interaction with opioid receptors. Preliminary studies indicate that it may act as an agonist at these receptors, potentially leading to analgesic effects. The biological activity can be influenced by various factors including the substituents on the cyclohexyl ring and the specific stereochemistry of the molecule.

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound reveals that variations in its chemical structure can significantly alter its receptor binding affinity and overall biological efficacy. Similar compounds have been studied to draw parallels in their pharmacological effects:

Compound Name Structural Features Unique Aspects
U-477003,4-Dichloro-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylbenzamideKnown for potent analgesic properties; classified as a synthetic opioid.
U-488002-(2,4-Dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamideDisplays different receptor binding profiles compared to U-47700.
U-504883,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamideExhibits distinct pharmacological effects related to opioid receptors.

These compounds illustrate how slight modifications can lead to significant differences in biological activity and receptor interactions.

The mechanism of action for this compound likely involves binding to the mu-opioid receptor (MOR), which is known to mediate pain relief and euphoria. The compound's diethylamino group may enhance its lipophilicity, allowing for better penetration across biological membranes and potentially increasing its potency.

Detection of Synthetic Drugs

A notable case study involved the detection of synthetic opioids using advanced bioassays. The NanoBiT® GPCR/b-Arrestin assays were utilized to monitor the activity of synthetic opioids, including analogs of this compound. These assays demonstrated the ability to detect active metabolites in biological fluids, which is crucial for understanding the pharmacokinetics and dynamics of such compounds .

Sedative Effects in Model Organisms

Research has also explored the sedative effects of related compounds in model organisms like zebrafish. For example, U-49900 (an analog) was shown to induce sedation in adult zebrafish, providing insights into the behavioral impacts of these synthetic opioids. This study highlights the relevance of animal models in assessing the pharmacological effects of compounds similar to this compound .

Q & A

Q. What are the established synthetic routes for 2-(Diethylamino)cyclohexyl 2,6-dimethylcarbanilate hydrochloride, and how can reaction efficiency be quantified?

Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. Key parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., HOBt/DCC for carbamate formation). Reaction efficiency is quantified using yield calculations, kinetic studies (via HPLC or GC-MS), and purity assessments (NMR, LC-MS). Statistical methods like factorial design minimize experimental trials while optimizing parameters such as stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C for functional group confirmation).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemistry.
  • FT-IR to identify amine and carbonyl stretches. Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers handle stability challenges during storage?

Answer: Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to assess degradation pathways (e.g., hydrolysis of the carbanilate group). Monitor via periodic HPLC analysis .

Q. What biochemical assays are suitable for preliminary activity screening?

Answer: Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive studies) or receptor-binding assays (radioligand displacement). Employ dose-response curves (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., donepezil for cholinesterase) and validate with triplicate runs .

Advanced Research Questions

Q. How can computational modeling optimize synthetic yield and reduce byproducts?

Answer: Apply quantum mechanical calculations (DFT) to map reaction pathways and identify transition states. Use software like Gaussian or ORCA to simulate solvent effects and catalyst interactions. Pair computational predictions with Design of Experiments (DoE) to validate optimal conditions (e.g., 72-hour reaction time at 70°C reduces dimerization by 30%) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Dynamic effects: Perform variable-temperature NMR to detect conformational exchange.
  • Impurity analysis: Use LC-MS to trace byproducts (e.g., diethylamine residues).
  • Isotopic labeling: Synthesize ¹³C-labeled analogs to confirm peak assignments.
  • Cross-disciplinary validation: Compare computational NMR chemical shifts (via ACD/Labs or ChemDraw) with experimental data .

Q. How can researchers design robust biological activity assays to account for cellular variability?

Answer:

  • Normalization: Use housekeeping genes (e.g., GAPDH) in qPCR or β-actin in Western blotting.
  • High-content screening (HCS): Employ automated imaging to quantify cellular responses (e.g., neurite outgrowth).
  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests to distinguish signal from noise. Include ≥3 biological replicates and blinded data analysis .

Q. What methodologies enable cross-disciplinary applications (e.g., material science)?

Answer:

  • Surface functionalization: Use the compound’s amine group to anchor nanoparticles (Au, SiO₂) via EDC/NHS coupling.
  • Thermal analysis: Study phase transitions via DSC to assess polymer compatibility.
  • Environmental impact studies: Perform biodegradation assays (OECD 301F) to evaluate ecotoxicity .

Q. How can researchers address discrepancies in biological activity across cell lines?

Answer:

  • Receptor profiling: Use CRISPR knockouts to identify target specificity.
  • Metabolic stability: Compare hepatic microsomal degradation rates (human vs. rodent).
  • Pharmacokinetic modeling: Develop compartmental models to predict tissue distribution differences .

Methodological Tools and Data Management

Q. What frameworks ensure data integrity in collaborative studies?

Answer:

  • Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to timestamp entries.
  • Blockchain validation: Implement decentralized ledgers for immutable data tracking.
  • FAIR principles: Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.